molecular formula C11H18ClN3O2 B1524815 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1311315-56-6

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1524815
CAS No.: 1311315-56-6
M. Wt: 259.73 g/mol
InChI Key: HCBIUFJVFSKXPK-UHFFFAOYSA-N
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Description

“1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1311315-56-6 . It has a molecular weight of 259.74 . This compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Cancer Research

The compound's application has been explored in cancer research. An example involves its role in Aurora kinase inhibition, suggesting potential for cancer treatment by interfering with cell division processes. Aurora kinases are essential for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. The specific mechanism of action for this compound involves inhibiting Aurora A kinase, which is crucial for mitotic entry and spindle assembly. This inhibition suggests a pathway for developing new cancer therapies, especially for cancers with aberrant Aurora kinase activity (ロバート ヘンリー,ジェームズ, 2006).

Allosteric Modulation of CB1 Receptor

Research into allosteric modulation of the cannabinoid CB1 receptor by related compounds has shown that these molecules can significantly affect the binding and efficacy of CB1 receptor ligands. This modulation can influence cannabinoid receptor functions, highlighting potential therapeutic targets for conditions modulated by the CB1 receptor, such as pain, mood disorders, and neurodegenerative diseases. The study illustrates how small molecule ligands can bind allosterically to the CB1 receptor and induce a conformational change, enhancing agonist affinity for the orthosteric binding site (Martin R. Price et al., 2005).

Antimicrobial Activity

The antimicrobial activity of new pyridine derivatives, including structures related to the compound of interest, has been evaluated. These derivatives show variable and modest activity against investigated strains of bacteria and fungi. This research suggests potential for developing new antimicrobial agents based on modifications of the pyrazole carboxylic acid structure. The investigation into the structure-activity relationship can provide insights into designing more effective antimicrobial compounds (N. Patel et al., 2011).

Anticancer Agents

Another area of application involves the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure, evaluated as anticancer agents. These synthesized compounds, related to the core structure of interest, have shown promising anticancer activity in vitro. Such findings highlight the potential of these compounds as leads for the development of new anticancer therapies. The structure-activity relationship analysis of these compounds can guide the optimization of their anticancer efficacy (A. Rehman et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride”, is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)pyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBIUFJVFSKXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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